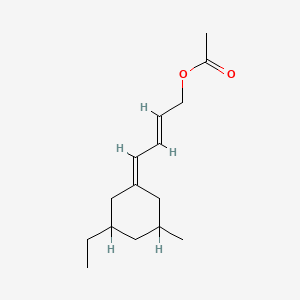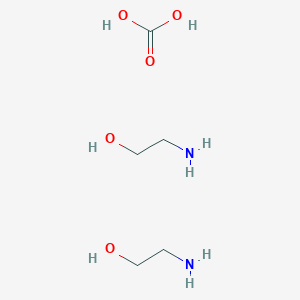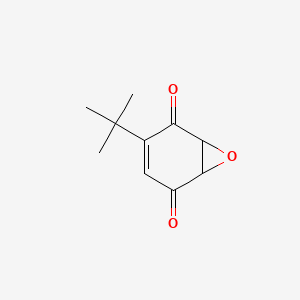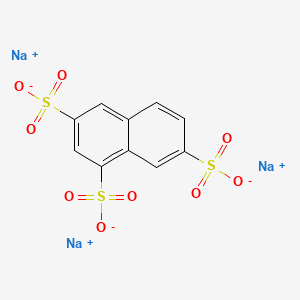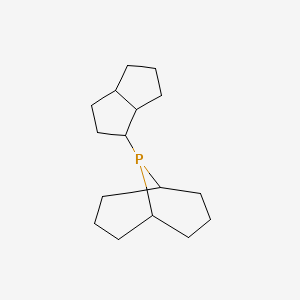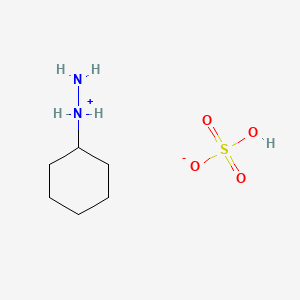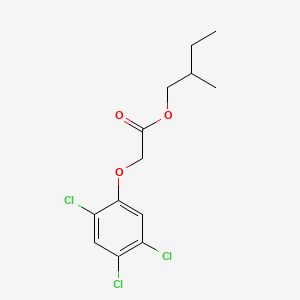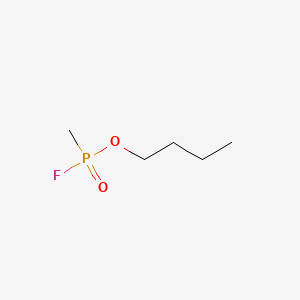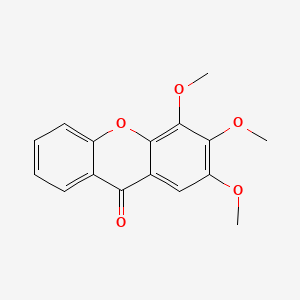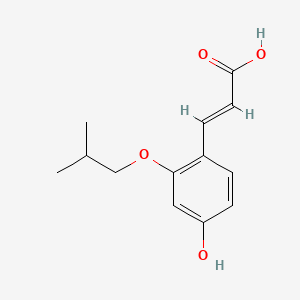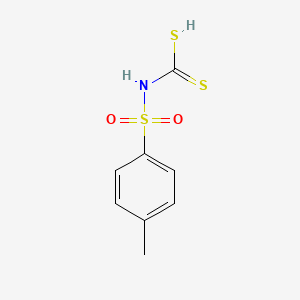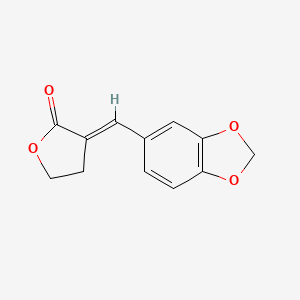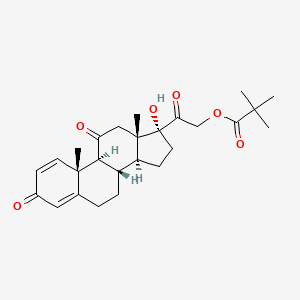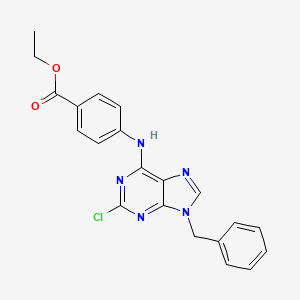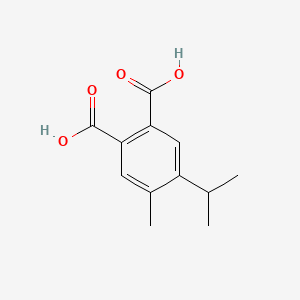
5-(Isopropyl)-4-methylphthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isopropyl)-4-methylphthalic acid is an organic compound that belongs to the class of phthalic acids. Phthalic acids are aromatic dicarboxylic acids, and this particular compound features an isopropyl group and a methyl group attached to the aromatic ring. The presence of these substituents can influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropyl)-4-methylphthalic acid typically involves the introduction of the isopropyl and methyl groups onto the phthalic acid framework. One common method is the Friedel-Crafts alkylation reaction, where phthalic anhydride is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropyl)-4-methylphthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of new substituents such as halogens or nitro groups.
Scientific Research Applications
5-(Isopropyl)-4-methylphthalic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Isopropyl)-4-methylphthalic acid depends on its specific interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, or changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: The parent compound without the isopropyl and methyl substituents.
Isophthalic Acid: A similar compound with different substitution patterns on the aromatic ring.
Terephthalic Acid: Another isomer of phthalic acid with distinct properties.
Uniqueness
5-(Isopropyl)-4-methylphthalic acid is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The specific substitution pattern can also affect its interactions with other molecules and its overall behavior in various chemical and biological contexts.
Properties
CAS No. |
84029-87-8 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-methyl-5-propan-2-ylphthalic acid |
InChI |
InChI=1S/C12H14O4/c1-6(2)8-5-10(12(15)16)9(11(13)14)4-7(8)3/h4-6H,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
JXJMQLWUVREZGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


